molecular formula C10H18Cl2N2S B3085982 1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride CAS No. 1158412-19-1

1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride

Cat. No. B3085982
M. Wt: 269.23
InChI Key: SHNYCLXHOMYBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C10H18Cl2N2S . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular weight of “1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride” is 269.23 . The empirical formula is C10H18Cl2N2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride” are not fully documented. The molecular weight is 269.23 and the molecular formula is C10H18Cl2N2S .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

  • Synthesis of Piperidine Derivatives : The work by Paronikyan et al. (2016) demonstrates the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines starting from ethyl 1-amino derivatives. This synthesis pathway highlights the chemical versatility of piperidine structures in creating complex molecules with potential biological activities Paronikyan et al., 2016.

  • Mechanistic Insights into Aminolysis Reactions : Castro et al. (2001) investigated the kinetics and mechanisms of reactions involving secondary alicyclic amines, providing insights into the reactivity of compounds similar to "1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride". Their findings contribute to understanding how structural variations influence reaction rates and mechanisms Castro et al., 2001.

Potential Pharmacological Activities

  • Sigma Receptor Ligands : Oberdorf et al. (2008) synthesized thiophene bioisosteres of spirocyclic sigma receptor ligands, incorporating piperidine structures to examine their affinity and selectivity towards sigma receptors. These compounds, including derivatives of piperidine, show potential for developing new therapeutics targeting the sigma receptor Oberdorf et al., 2008.

  • Anticancer Agents : Rehman et al. (2018) evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their anticancer activity, showcasing the role of piperidine derivatives in developing potential anticancer agents Rehman et al., 2018.

properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S.2ClH/c11-9-3-1-5-12(7-9)8-10-4-2-6-13-10;;/h2,4,6,9H,1,3,5,7-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNYCLXHOMYBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CS2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thienylmethyl)piperidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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